molecular formula C13H19NO B13030971 3-[(Benzyloxy)methyl]piperidine

3-[(Benzyloxy)methyl]piperidine

Cat. No.: B13030971
M. Wt: 205.30 g/mol
InChI Key: QZQDAWTWOLCCAR-UHFFFAOYSA-N
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Description

Structural Context within Piperidine (B6355638) Alkaloids and Nitrogen Heterocycles Research

Piperidine and its derivatives are fundamental components of numerous natural products, particularly piperidine alkaloids, which exhibit a wide range of physiological effects. lifechemicals.com These alkaloids, found in various plant species, have been a source of inspiration for the development of new therapeutic agents. The piperidine ring's conformational flexibility, due to its sp3-hybridized carbon atoms, allows it to adopt various shapes, which is crucial for its interaction with biological targets. lifechemicals.commdpi.com

Nitrogen heterocycles, in general, are of paramount importance in medicinal chemistry, with a significant percentage of FDA-approved drugs containing these structural motifs. exlibrisgroup.com The piperidine ring is the most common heterocycle found in pharmaceuticals approved in the United States. exlibrisgroup.com The introduction of a benzyloxymethyl group at the 3-position of the piperidine ring, as in 3-[(Benzyloxy)methyl]piperidine, adds a significant layer of structural and functional diversity. The benzyl (B1604629) group can engage in various non-covalent interactions, while the ether linkage and the piperidine nitrogen offer sites for further chemical modification.

Strategic Importance of this compound as a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

The strategic importance of this compound lies in its role as a versatile synthetic intermediate. unisi.it The benzyloxy group serves as a protected form of a primary alcohol, which can be deprotected under specific conditions to reveal a reactive hydroxyl group for further functionalization. This protecting group strategy is a fundamental concept in multi-step organic synthesis, allowing for the selective modification of different parts of a molecule.

Furthermore, the piperidine nitrogen can be readily functionalized through various reactions, such as N-alkylation, N-acylation, and N-arylation, providing access to a diverse library of substituted piperidines. unisi.itacs.org The combination of a modifiable nitrogen atom and a protected hydroxyl group makes this compound a powerful building block for constructing complex molecular architectures with desired stereochemistry and biological activity. researchgate.net For instance, it has been utilized in the synthesis of potent human NK1 antagonists. acs.org

Historical Development and Contemporary Relevance of Related Chemical Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The piperidine scaffold has a rich history in medicinal chemistry, with early research focusing on the isolation and structural elucidation of naturally occurring piperidine alkaloids. This foundational work paved the way for the synthesis of numerous piperidine-containing drugs. Over the years, the development of new synthetic methodologies has enabled chemists to create a vast array of substituted piperidines with tailored properties. mdpi.com

In contemporary research, the focus has shifted towards the development of highly selective and potent therapeutic agents. The piperidine scaffold continues to be a privileged structure in drug discovery, appearing in over 70 commercialized drugs, including blockbuster medications. lifechemicals.comexlibrisgroup.com Its derivatives have been employed as central nervous system modulators, anticoagulants, antihistamines, anticancer agents, and analgesics. exlibrisgroup.com The ability to introduce chirality into the piperidine ring has become increasingly important, as stereochemistry often plays a critical role in a drug's efficacy and safety. researchgate.net The ongoing exploration of novel piperidine-based compounds, including derivatives of this compound, highlights the enduring importance of this chemical scaffold in the quest for new and improved medicines. mdpi.comresearchgate.net

PropertyValue
Molecular FormulaC13H19NO
Molar Mass205.30 g/mol
AppearanceLiquid
Boiling Point118-120 °C at 0.5 mmHg
Density1.011 g/mL at 25 °C

Properties

IUPAC Name

3-(phenylmethoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13/h1-3,5-6,13-14H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQDAWTWOLCCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Benzyloxy Methyl Piperidine and Its Core Structure

Retrosynthetic Analysis of the 3-Substituted Piperidine (B6355638) Moiety

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, 3-[(benzyloxy)methyl]piperidine, into simpler, commercially available starting materials. The primary disconnections for the 3-substituted piperidine core typically involve cleaving one or two carbon-nitrogen (C-N) bonds or strategic carbon-carbon (C-C) bonds within the heterocyclic ring.

A common retrosynthetic strategy involves a C-N bond disconnection, which linearizes the piperidine ring to reveal an acyclic precursor. For instance, disconnecting the N1-C2 bond and the N1-C6 bond through an intramolecular reductive amination logic leads back to a 1,5-aminocarbonyl compound. This precursor, a δ-amino aldehyde or ketone, can be readily cyclized to form the piperidine ring.

Alternatively, a disconnection strategy based on cycloaddition or annulation reactions can be employed. A [5+1] annulation approach, for example, would disconnect the ring into a five-carbon chain containing a nitrogen nucleophile and a one-carbon electrophile. nih.gov For asymmetric syntheses, the retrosynthetic path must also consider the origin of stereochemistry, often tracing the chiral center back to a chiral pool starting material, a chiral catalyst, or a chiral auxiliary. nih.gov The development of methods for the enantioselective synthesis of 3-substituted piperidines is challenging, and many approaches suffer from lengthy synthetic sequences or the need for stoichiometric chiral building blocks. nih.govsnnu.edu.cn

Classical and Established Synthetic Routes to the Piperidine Core

Long-standing and reliable methods form the bedrock of piperidine synthesis, offering robust pathways to the core structure. These classical routes have been refined over decades and are frequently employed in both academic and industrial settings.

Cyclization Reactions in Piperidine Ring Formation

The formation of the piperidine ring through intramolecular cyclization is a versatile and widely used strategy. These reactions create the heterocyclic system by forming one or two key bonds from a suitably functionalized acyclic precursor.

Several types of cyclization reactions are prominent:

Intramolecular Amination: This can involve the nucleophilic attack of an amine onto an electrophilic carbon, such as in the cyclization of amino-halides or amino-epoxides. Oxidative amination of non-activated alkenes, catalyzed by transition metals like gold(I) or palladium, represents a more modern approach to form substituted piperidines by difunctionalizing a double bond. nih.govorganic-chemistry.org

Radical Cyclization: Intramolecular radical cyclizations offer a powerful method for ring construction. For instance, 1,6-enynes can undergo radical cyclization initiated by agents like triethylborane (B153662) to form polysubstituted alkylidene piperidines. nih.gov Similarly, cobalt(II)-catalyzed radical cyclization of linear amino-aldehydes can produce various piperidine structures in good yields. nih.gov

Reductive Cyclization: The intramolecular reductive hydroamination/cyclization of alkynes provides another pathway. This reaction can proceed via acid-mediated alkyne functionalization to generate an iminium ion, which is subsequently reduced to form the piperidine ring. nih.gov

Dieckmann Cyclization: This intramolecular condensation of a diester is a classic method for forming cyclic β-keto esters. It has been applied to the synthesis of piperidin-4-ones, which are valuable intermediates for further elaboration. ucl.ac.uk

Electroreductive Cyclization: This method uses an electric current to induce the cyclization of an imine with a terminal dihaloalkane in a flow microreactor, offering good yields for piperidine derivatives. researchgate.net

Reductive Amination Approaches for Piperidine Ring Assembly

Reductive amination is a cornerstone of C-N bond formation and plays a pivotal role in piperidine synthesis. researchgate.net The process typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.govresearchgate.net

For piperidine ring assembly, this reaction is most powerfully applied in an intramolecular fashion. A linear substrate containing both an amine and a carbonyl group separated by an appropriate carbon tether (e.g., a δ-amino aldehyde) can cyclize via imine/iminium ion formation, followed by reduction to yield the piperidine ring. nih.govresearchgate.net This strategy is central to the synthesis of polyhydroxy piperidines (azasugars) from carbohydrate precursors. researchgate.net

Various reducing agents can be employed, with sodium cyanoborohydride (NaCNBH₃) being a classical choice. However, due to its toxicity, less hazardous alternatives have been developed. The borane-pyridine complex (BAP) has proven to be an excellent replacement for NaCNBH₃ in Borch-type reductions, effectively facilitating the reductive amination of various aldehydes with piperidines and other secondary amines without the formation of cyanide-containing impurities. tandfonline.comtandfonline.com Iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) as the reductant is another efficient method for preparing piperidines. nih.gov

Multi-component Reactions and Tandem Processes in Piperidine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials, offer a highly efficient route to complex piperidine scaffolds. nih.govberkeley.edu These processes are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. acs.org

A notable example is a three-component vinylogous Mannich-type reaction that assembles multi-substituted chiral piperidines. rsc.org This reaction, inspired by the biosynthesis of piperidine alkaloids, uses a 1,3-bis-silylenol ether, an aldehyde, and a chiral amine to produce a chiral dihydropyridinone, which serves as a versatile intermediate for various piperidine-based natural products. rsc.org Another efficient MCR involves the Yb(OTf)₃/AgOTf co-catalyzed one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com This domino reaction proceeds through a sequence of Mannich reaction, Hoffmann elimination, and Michael addition to construct the highly functionalized piperidine ring. tandfonline.com

The table below summarizes selected multi-component reactions used in piperidine synthesis.

Reaction TypeKey ReactantsCatalyst/ConditionsResulting StructureRef.
Vinylogous Mannich Reaction 1,3-bis-trimethylsily enol ether, Aldehyde, Chiral α-methyl benzylamine (B48309)Sn(OTf)₂Chiral 2,3-Dihydropyridinone rsc.org
Domino Reaction Dimethyl malonate, Formaldehyde O-benzyl oximeYb(OTf)₃, AgOTfTrimethyl 3,5,5-Piperidonetricarboxylate tandfonline.com
Pseudo Five-Component Reaction Aromatic aldehydes, Ammonium acetate, β-Nitrostyrenes, Meldrum's acidRefluxHighly functionalized piperidines acs.org

Modern Asymmetric Synthetic Approaches to Chiral 3-Substituted Piperidines

The synthesis of enantiomerically pure piperidines is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. nih.gov Modern asymmetric synthesis provides powerful tools to access these chiral targets with high enantioselectivity, often relying on catalytic methods that obviate the need for classical resolution or stoichiometric chiral reagents. snnu.edu.cn

A prominent modern strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. This method can couple pyridine-derived dihydropyridines with aryl or vinyl boronic acids to generate 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.govsnnu.edu.cnacs.org A subsequent reduction step then affords the desired enantioenriched 3-substituted piperidine. nih.govsnnu.edu.cnacs.org This three-step sequence, involving partial pyridine (B92270) reduction, asymmetric carbometalation, and final reduction, provides access to a wide array of valuable chiral piperidines. nih.govacs.org

Other advanced methods include:

Asymmetric aza-Michael Reactions: The intramolecular aza-Michael reaction, catalyzed by chiral phosphoric acids, is a well-established method for synthesizing enantioenriched nitrogen heterocycles, including substituted piperidines. whiterose.ac.uk

Desymmetrization: The enantioselective desymmetrization of prochiral or meso compounds using a chiral catalyst offers an elegant route to complex chiral molecules, allowing for the simultaneous creation of multiple stereocenters. rsc.org

Chiral Auxiliary-Mediated Asymmetric Synthesis Strategies

The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry during synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

Several examples highlight the utility of this approach in piperidine synthesis:

N-Acyl-2-pyridones with Carbohydrate Auxiliaries: N-galactosylation of 2-pyridone has been used to create a chiral template. Nucleophilic addition of organometallic reagents to this system proceeds with high regio- and stereoselectivity. The resulting N-galactosyl-2-piperidones can then be further functionalized at the 3-position via their amide enolates before removal of the carbohydrate auxiliary. researchgate.net

Chiral Amines in Multi-component Reactions: As mentioned previously, inexpensive chiral amines like α-methyl benzylamine can be used to form chiral aldimines in situ. These intermediates then guide the stereoselective addition of a nucleophile in a three-component vinylogous Mannich reaction, leading to chiral dihydropyridinone adducts. rsc.org

Davies' Chiral Auxiliary: An asymmetric route to piperidin-2,4-diones has been developed that employs Davies' chiral iron acyl auxiliary to induce a stereoselective Michael addition, a key step in constructing the chiral piperidine framework. ucl.ac.uk

The table below provides examples of chiral auxiliary strategies.

Chiral AuxiliaryReaction TypeKey TransformationResulting IntermediateRef.
Carbohydrate (Galactose) Nucleophilic AdditionStereoselective addition to N-galactosyl pyridoneN-Galactosyl-2-piperidones researchgate.net
α-Methyl benzylamine Vinylogous Mannich ReactionStereoselective formation of chiral aldimineChiral 2,3-Dihydropyridinones rsc.org
Davies' Iron Acyl Auxiliary Michael AdditionAsymmetric conjugate additionChiral Piperidin-2,4-diones ucl.ac.uk

Asymmetric Organocatalysis in Piperidine Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperidines, utilizing small organic molecules as catalysts. youtube.com This approach avoids the use of often sensitive organometallic reagents. youtube.com A key strategy involves the use of chiral catalysts, such as the amino acid L-proline, to facilitate reactions that produce enantioenriched products, often with high selectivity for one enantiomer. youtube.com

One notable application is the combination of biocatalysis and organocatalysis in a hybrid cascade for synthesizing 2-substituted piperidines. nih.gov In this process, a transaminase enzyme generates a reactive intermediate that then undergoes a Mannich reaction, a classic carbon-carbon bond-forming reaction, to build the piperidine ring. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation and Cyclization in Piperidine Formation

Transition metal catalysis offers robust methods for piperidine synthesis, particularly through asymmetric hydrogenation and cyclization reactions. These methods are valued for their efficiency and atom economy. thieme-connect.de

Rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is a notable example, yielding chiral piperidine derivatives with two adjacent stereocenters in high enantiomeric and diastereomeric purities. acs.org The Ir/SegPhos catalytic system has also proven effective for this transformation. acs.org Furthermore, a combination of homogeneous and heterogeneous rhodium catalysis has been shown to achieve the full saturation of vinylarenes. diva-portal.org

Recent advancements have also focused on the enantioselective synthesis of 3-substituted piperidines from pyridine and sp2-hybridized boronic acids. acs.org A key step in this process is the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a protected dihydropyridine (B1217469). acs.org This method demonstrates broad functional group tolerance and can be performed on a gram scale. acs.org

Cyclization reactions catalyzed by transition metals are also prevalent. For instance, gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates effectively forms various cyclic amines, including piperidines. organic-chemistry.org Palladium-catalyzed intramolecular hydroamination of unactivated alkenes provides another mild and efficient route to these heterocycles. organic-chemistry.org

Chemoenzymatic Syntheses of Piperidine Precursors

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to produce complex molecules. This approach is particularly useful for creating chiral piperidine precursors.

One strategy involves the stereoselective monoamination of 1,5-diketones using enantiocomplementary ω-transaminases. nih.gov The resulting amino-ketones spontaneously cyclize to form Δ1-piperideines, which are precursors to cis- and anti-piperidine scaffolds. nih.gov Another innovative method is the chemoenzymatic dearomatization of activated pyridines. acs.org This process utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. acs.org This strategy has been applied to the synthesis of key intermediates for pharmaceuticals like Preclamol and Niraparib. acs.org

Enzyme/CatalystSubstrateProductKey Features
ω-Transaminases1,5-DiketonesΔ1-PiperideinesExcellent conversion and stereoselectivity. nih.gov
Amine Oxidase/Ene Imine ReductaseN-substituted tetrahydropyridines3- and 3,4-substituted piperidinesOne-pot cascade, high stereodefinition. acs.org

Protecting Group Strategies for Amine and Oxygen Functionalities in Complex Piperidine Syntheses

The synthesis of complex piperidines often requires the use of protecting groups to mask reactive amine and oxygen functionalities, preventing unwanted side reactions. organic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. researchgate.net

Amine Protecting Groups: Commonly used protecting groups for the amine functionality in piperidine synthesis include:

Carbobenzyloxy (Cbz): Removed by hydrogenolysis. libretexts.org

tert-Butyloxycarbonyl (BOC): A widely used group, especially in solid-phase peptide synthesis, that is removed by strong acids. libretexts.orgunodc.org The synthesis of certain piperidine carboxylic acids involves the use of (Boc)2O to protect the amine group. nih.gov

9-Fluorenylmethyloxycarbonyl (FMOC): Removed by base, such as piperidine. libretexts.orgdovepress.com

Benzyl (B1604629) (Bn): Removed by hydrogenolysis and is common in sugar and nucleoside chemistry. libretexts.org

Oxygen (Alcohol) Protecting Groups: For hydroxyl groups, common protecting groups include:

Acetyl (Ac): Removed by acid or base. libretexts.org

Benzyl (Bn): Removed by hydrogenolysis. libretexts.org

Silyl ethers (e.g., TMS, TBDMS, TIPS): Removed by acid or fluoride (B91410) ions. libretexts.org

An "orthogonal" protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is invaluable in multi-step syntheses. organic-chemistry.orgresearchgate.net For example, a Boc group can be removed with acid while an Fmoc group on the same molecule remains intact, to be removed later under basic conditions. organic-chemistry.org

Protecting GroupAbbreviationFunctional Group ProtectedRemoval Conditions
tert-ButyloxycarbonylBOCAmineStrong acid (e.g., HCl, TFA). libretexts.orgunodc.org
CarbobenzyloxyCbzAmineHydrogenolysis. libretexts.org
9-FluorenylmethyloxycarbonylFMOCAmineBase (e.g., piperidine). libretexts.orgdovepress.com
BenzylBnAmine, AlcoholHydrogenolysis. libretexts.org
AcetylAcAlcoholAcid or base. libretexts.org
TrimethylsilylTMSAlcoholAcid or fluoride ion. libretexts.org

Development of Sustainable and Greener Synthetic Methodologies for Piperidine Scaffolds

The development of environmentally friendly synthetic methods is a key focus in modern chemistry. For piperidine synthesis, this includes the use of greener solvents, biocatalysis, and energy-efficient reaction conditions. mdpi.com

Biocatalysis, using enzymes or whole cells, offers a sustainable approach due to its use of green reaction media like water, high selectivity, and the absence of metal contamination in the products. mdpi.com The chemoenzymatic methods discussed previously are prime examples of this green approach. nih.govacs.org

The use of alternative energy sources, such as microwave irradiation, can lead to significantly shorter reaction times, higher yields, and easier purification, all contributing to a more sustainable process. mdpi.com Additionally, research into solvent-free "neat" reactions, such as mechanochemical grinding, is gaining traction as a way to minimize waste and environmental impact. mdpi.com The use of eco-friendly solvents, such as deep eutectic solvents (DESs), which are often derived from natural sources, biodegradable, and have low toxicity, is also a promising area of green chemistry research. researchgate.net

Stereochemical Aspects and Control in the Synthesis of 3 Benzyloxy Methyl Piperidine and Its Analogues

Enantioselective Synthesis Strategies for Chiral 3-[(Benzyloxy)methyl]piperidine

Achieving high enantiopurity in 3-substituted piperidines like this compound is a significant synthetic challenge. Traditional methods often rely on lengthy routes involving stoichiometric chiral building blocks or classical resolution. nih.gov Modern strategies, however, focus on catalytic asymmetric methods to install the desired stereocenter efficiently.

One prominent approach is the chemo-enzymatic dearomatization of pyridines. nih.gov This strategy combines chemical synthesis with biocatalysis to produce stereo-defined 3-substituted piperidines. A key transformation involves a one-pot cascade reaction using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into the target chiral piperidines with high stereoselectivity. nih.gov This chemo-enzymatic method has been successfully applied to the synthesis of precursors for drugs such as Preclamol and Niraparib. nih.gov

Another powerful strategy involves the transition-metal-catalyzed asymmetric functionalization of pyridine (B92270) derivatives. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to synthesize enantioenriched 3-substituted piperidines from arylboronic acids and pyridine precursors. nih.govsnnu.edu.cn This cross-coupling approach functionalizes dihydropyridine (B1217469) intermediates with high regio- and enantioselectivity. nih.govacs.org The process typically involves a three-step sequence: partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the piperidine (B6355638) ring. snnu.edu.cnacs.org This method demonstrates broad functional group tolerance and scalability. nih.gov

Other notable enantioselective methods include the asymmetric hydrogenation of specifically designed precursors. For instance, the asymmetric hydrogenation of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione, depending on the catalyst used, can yield partially or fully reduced products with high enantiomeric excess (ee). rsc.orgnih.gov Furthermore, indirect approaches, such as the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening, can effectively install the desired stereochemistry at the C3 position. nih.gov

The table below summarizes key findings in the enantioselective synthesis of chiral 3-substituted piperidines.

MethodKey FeaturesTypical StereoselectivityRef.
Chemo-enzymatic DearomatizationEmploys an amine oxidase/ene imine reductase cascade on tetrahydropyridines.≥86% ee nih.gov, acs.org
Rh-Catalyzed Asymmetric Reductive HeckCross-coupling of dihydropyridines with arylboronic acids.High ee snnu.edu.cn, nih.gov, acs.org
Asymmetric HydrogenationReduction of prochiral exocyclic double bonds on a piperidine precursor.High ee rsc.org, nih.gov
Asymmetric Cyclopropanation/Ring-OpeningIndirect C3-functionalization via a cyclopropane (B1198618) intermediate.High ee nih.gov

Diastereoselective Control in Piperidine Ring Formation and Functionalization

When synthesizing more complex analogues of this compound with additional substituents, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective control can be exerted during the formation of the piperidine ring or in subsequent functionalization steps.

Hydrogenation of substituted pyridine or tetrahydropyridine precursors is a common method for establishing stereocenters. The facial selectivity of the hydrogenation is often directed by existing substituents, leading to the formation of specific diastereomers. For example, the hydrogenation of substituted dihydropyridines (DHPs) can proceed with high face selectivity to give all-syn substituted piperidines. nih.gov Similarly, the stereoselective hydrogenation of unsaturated piperidinones, followed by lactam reduction, can yield cis-configured 2,4-disubstituted piperidines. mdpi.com

Post-synthesis functionalization of a pre-formed piperidine ring is another key strategy. A photoredox-catalyzed α-amino C–H arylation has been shown to functionalize highly substituted piperidines with excellent diastereoselectivity. nih.govescholarship.orgacs.org Interestingly, this reaction often proceeds through a rapid, unselective C-H arylation followed by a slower epimerization process that converges to the thermodynamically most stable diastereomer. escholarship.orgacs.org

For constructing polysubstituted piperidines, multi-step sequences involving ring-closure reactions are often employed. A nitro-Mannich reaction followed by a ring-closure condensation can build the piperidine ring, where relative stereocontrol between C2 and C3 is achieved through either kinetic protonation or thermodynamic equilibration. nih.gov Subsequent stereoselective reduction of an imine intermediate can then set the stereochemistry at another position, such as C6. nih.gov For instance, using triacetoxyborohydride (B8407120) for the reduction typically establishes a C2/C6-cis relationship, while triethylsilane/TFA reduction can lead to the trans isomer. nih.gov

The table below highlights different approaches to achieve diastereoselective control.

MethodKey FeaturesTypical OutcomeRef.
Photoredox-Catalyzed C–H ArylationFunctionalization at the α-amino position, followed by epimerization to the thermodynamic product.High dr (e.g., 87:13) nih.gov, escholarship.org, acs.org
Hydrogenation of DihydropyridinesFace-selective reduction of substituted dihydropyridine precursors.All-syn diastereomer nih.gov
Nitro-Mannich/Ring-Closure/Imine ReductionStepwise construction controlling C2/C3 and C2/C6 stereocenters independently.Access to various diastereomers nih.gov
Epimerization via Conformational ControlConversion of a cis-piperidine to its trans-diastereomer under thermodynamic control.Access to epimeric products rsc.org

Stereochemical Purity Determination Methodologies for Research Samples

The accurate determination of stereochemical purity, including enantiomeric excess (ee) and diastereomeric ratio (dr), is essential for validating synthetic methods. A variety of analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. nih.gov For compounds that lack a UV chromophore, such as simple aminopiperidines, a pre-column derivatization step is necessary. nih.govgoogle.com Reagents like para-toluenesulfonyl chloride or benzoyl chloride can be used to attach a chromophoric group, enabling UV detection. nih.govgoogle.com The separation is then achieved on a chiral stationary phase, such as a Chiralpak AD-H column. nih.gov The resolution between the enantiomer peaks allows for precise calculation of the ee. nih.gov Chiral HPLC is also effective for separating diastereomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining both diastereomeric and enantiomeric purity. Diastereomeric ratios (dr) can often be determined directly from the crude ¹H NMR spectrum by integrating the signals corresponding to each diastereomer, which are typically distinct. nih.govrsc.org For determining enantiomeric excess, chiral derivatizing agents or chiral solvating agents can be used to induce chemical shift differences between the enantiomers. More recently, ¹⁹F NMR-based chemosensing has emerged as a sensitive method. nih.gov This involves using a ¹⁹F-labeled chiral probe that binds reversibly to the analyte enantiomers, resulting in well-separated signals in the ¹⁹F NMR spectrum, which allows for reliable ee determination. nih.gov

Vibrational Circular Dichroism (VCD) is an advanced spectroscopic technique used to determine the absolute configuration of chiral molecules in solution. nih.govacs.org The method involves comparing the experimental VCD and infrared (IR) spectra of the sample with spectra calculated for a specific configuration using Density Functional Theory (DFT). nih.govacs.org This technique is particularly useful for smaller molecules with a limited number of low-energy conformations. nih.govacs.org

MethodologyPrincipleApplicationRef.
Chiral HPLCDifferential interaction of enantiomers/diastereomers with a chiral stationary phase.ee and dr determination. nih.govnih.gov nih.gov, google.com
¹H NMRIntegration of distinct signals for each diastereomer.dr determination. nih.gov, rsc.org
¹⁹F NMR with Chiral ProbeReversible binding of a ¹⁹F-labeled probe to enantiomers creates distinct signals.ee determination. nih.gov
VCD SpectroscopyComparison of experimental VCD/IR spectra with DFT-calculated spectra for a known absolute configuration.Absolute configuration determination. nih.gov, acs.org

Conformational Analysis of the Piperidine Ring System in 3-Substituted Derivatives

The conformational preference is governed by a complex interplay of steric and electronic factors. researchgate.net In many cases, the substituent prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. However, electronic effects, such as hyperconjugation and charge-dipole interactions, can sometimes stabilize the axial conformer. researchgate.netnih.gov For instance, in protonated piperidines with polar 4-substituents, a significant stabilization of the axial conformer is often observed due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov

NMR Spectroscopy is the primary experimental technique for studying these conformational equilibria in solution. acs.orgnih.gov The magnitude of the vicinal coupling constants (³J) between protons on the ring, determined from ¹H NMR spectra, is particularly informative. acs.org These J-values are related to the dihedral angle between the coupled protons via the Karplus equation, allowing for the determination of the relative populations of the axial and equatorial conformers. acs.org For example, large coupling constants are indicative of an axial-axial relationship, while smaller values suggest axial-equatorial or equatorial-equatorial arrangements.

Computational Methods , such as Density Functional Theory (DFT), are widely used to complement experimental findings. escholarship.orgresearchgate.net These calculations can predict the relative energies of different conformations (e.g., chair vs. boat) and help elucidate the underlying forces (steric, electrostatic) that dictate the conformational preferences. researchgate.netrsc.org In some highly substituted piperidines, DFT calculations have shown that a boat conformation may be preferred over the typical chair form. rsc.org

The study of fluorinated piperidines has revealed that factors like charge-dipole interactions, hyperconjugation, and solvent polarity can significantly influence the axial-equatorial equilibrium, sometimes leading to a strong preference for the axial conformer. researchgate.net

Application of 3 Benzyloxy Methyl Piperidine As a Core Chemical Scaffold in Research

Design and Synthesis of Novel Chemical Entities Incorporating the 3-[(Benzyloxy)methyl]piperidine Moiety

The this compound scaffold is a foundational component for the synthesis of a diverse array of more complex molecules. The inherent reactivity of the piperidine (B6355638) nitrogen and the potential for modification of the benzyl (B1604629) group allow for extensive derivatization.

One significant area of application is in the creation of N-benzyl piperidine derivatives. pharmaffiliates.combldpharm.com The secondary amine of the piperidine ring provides a convenient handle for the introduction of various substituents, enabling the synthesis of libraries of compounds with tailored properties. For instance, N-acylation can be employed to introduce a wide range of functional groups, a technique that has been utilized in the liquid-phase combinatorial synthesis of piperidine libraries. nih.gov

Furthermore, the this compound core can be incorporated into more intricate polycyclic systems. Research has demonstrated the synthesis of piperidinyl piperidine analogues, which have shown potential as potent and selective M2 muscarinic receptor antagonists. vulcanchem.com The synthesis of such molecules often involves multi-step reaction sequences where the this compound moiety acts as a key intermediate.

A notable example of synthetic utility is the preparation of 5R-[(benzyloxy) amino] piperidine-2S-carboxylate, where a piperidine derivative serves as a crucial precursor. google.com This process highlights the importance of piperidine-based scaffolds in accessing stereochemically defined molecules with potential therapeutic applications. The synthesis often involves protection of the piperidine nitrogen, for example with a benzyloxycarbonyl (Cbz) group, to allow for selective reactions at other positions of the molecule. nih.gov

The following table summarizes key synthetic applications of the this compound scaffold:

Derivative Class Synthetic Approach Potential Application Area Key Intermediates/Reagents
N-Benzyl Piperidine AmidesAcylation of the piperidine nitrogen with indole-5-carboxylic acid.Cholinesterase Inhibition1H-indole-5-carboxylic acid, coupling agents.
Piperidinyl Piperidine AnaloguesCoupling of two piperidine rings.Muscarinic Receptor AntagonismPiperidine building blocks, coupling reagents.
5R-[(Benzyloxy) amino] piperidine-2S-carboxylateMulti-step synthesis involving chiral resolution.Antiviral AgentsL-glutamic acid, chloroacetic acid, oxalic acid.

Role in Medicinal Chemistry Research as a Privileged Structure

The piperidine ring, a central feature of this compound, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govbldpharm.com This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in a wide range of therapeutic agents. The N-benzyl piperidine (N-BP) motif, in particular, is frequently used by medicinal chemists to enhance both the efficacy and the physicochemical properties of drug candidates. sigmaaldrich.com Its three-dimensional nature and structural flexibility are key to its utility. sigmaaldrich.com

The benzyloxy portion of this compound can engage in crucial cation-π interactions with target proteins, while the piperidine ring provides a scaffold for optimizing stereochemistry, which can significantly impact potency and toxicity. sigmaaldrich.com

Scaffold for Receptor Ligand Design and Investigation

The this compound scaffold has been instrumental in the design and synthesis of ligands for a variety of biological receptors. Its structural components are well-suited for interaction with the binding sites of many proteins.

For example, derivatives of benzyloxypiperidine have been investigated as potent and selective dopamine (B1211576) D4 receptor antagonists. nih.gov In these studies, the benzyloxy group was found to make key interactions within the receptor binding pocket. nih.gov Similarly, piperidine-based structures are central to the development of ligands for muscarinic receptors. The synthesis of O-propynyloximes of N-methylpiperidinone containing pyrazole (B372694) frameworks has yielded compounds with moderate affinity for muscarinic receptors in the central nervous system. nih.gov

The versatility of the piperidine scaffold is further demonstrated in the design of bitopic ligands for the dopamine D3 receptor. nih.gov These ligands are designed to interact with both the primary binding site and a secondary, allosteric site on the receptor, a strategy that can lead to improved selectivity and efficacy.

The table below highlights some of the receptor targets for which ligands based on the this compound scaffold have been designed:

Receptor Target Ligand Type Key Structural Features Therapeutic Area
Dopamine D4 ReceptorAntagonistBenzyloxy group for key interactions.CNS Disorders
Muscarinic ReceptorsAgonist/AntagonistPiperidine core with various side chains.Neurological Disorders
Dopamine D3 ReceptorBitopic LigandExtended structure to reach secondary binding sites.CNS Disorders
Acetylcholinesterase (AChE)InhibitorN-benzyl piperidine moiety.Alzheimer's Disease

Use in Fragment-Based Drug Discovery Methodologies and Scaffold Hopping Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in modern drug development. molport.com This approach involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. molport.comrsc.org Hits from these screens are then optimized and grown into more potent lead compounds. The this compound scaffold, due to its size and functionality, can be considered a valuable building block in the creation of fragment libraries. While direct examples of the use of this compound as a fragment are not extensively documented, its constituent parts, the piperidine ring and the benzyl group, are common features in many successful fragment libraries.

Scaffold hopping is another important technique in medicinal chemistry where the core structure of a known active compound is replaced with a different, often structurally distinct, scaffold to identify new chemical series with improved properties. nih.govnih.gov The N-benzyl piperidine motif can serve as a starting point for such explorations. For example, by replacing the piperidine ring with other heterocyclic systems while retaining the key benzyl interaction, novel classes of compounds can be discovered. A study on the scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline led to the discovery of novel anticancer agents. nih.gov

The principles of these methodologies are summarized below:

Methodology Description Role of this compound Scaffold
Fragment-Based Drug Discovery (FBDD)Screening of small, low-complexity molecules for weak binding to a target.Potential as a building block for creating diverse fragment libraries.
Scaffold HoppingReplacing the core structure of a known active compound with a different scaffold.The N-benzyl piperidine motif can serve as a starting point for exploring new chemical space.

Applications in Agrochemical Research and Material Science (as a structural component)

The utility of the this compound scaffold extends beyond medicinal chemistry into the realms of agrochemical research and material science. Piperidine derivatives, in general, are important in the synthesis of various agrochemicals. For instance, piperidines are used in the synthesis of herbicides. nih.gov While specific applications of this compound in commercial agrochemicals are not widely reported, its structural features make it a candidate for inclusion in screening libraries for new crop protection agents.

In the field of material science, chemical suppliers categorize this compound and related compounds under "Material Science" and "Polymer Science," suggesting its potential use as a monomer or an additive in the creation of new materials. bldpharm.com The benzyloxy group can influence properties such as thermal stability and solubility, while the piperidine ring can be a site for polymerization or cross-linking.

Integration into Combinatorial Library Synthesis Methodologies for Chemical Biology Probes

Combinatorial chemistry has revolutionized the process of drug discovery and the development of chemical probes for studying biological systems. nih.gov This approach allows for the rapid synthesis of large libraries of related compounds, which can then be screened for desired activities.

The this compound scaffold is well-suited for integration into combinatorial library synthesis. nih.gov Its functional handles, the secondary amine and the potential for modification of the aromatic ring, allow for the introduction of diversity at multiple points. Liquid-phase combinatorial synthesis has been successfully used to create libraries of benzylpiperazines and piperidines. nih.gov In this method, a soluble polymer support is used, which allows for the purification of the products by simple precipitation and washing, making it an efficient way to generate large numbers of compounds.

Such libraries can be used to discover novel antibacterial agents, as demonstrated in a study where a scaffold-ranking library containing over 6 million compounds was screened against ESKAPE pathogens. nih.gov The systematic variation of substituents around a core scaffold, which could be based on this compound, allows for the exploration of structure-activity relationships and the identification of potent and selective chemical probes.

Advanced Spectroscopic and Structural Elucidation Research Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of piperidine-containing molecules. The piperidine (B6355638) ring exists in a dynamic equilibrium between two chair conformations. The orientation of the substituent at the C3 position, whether axial or equatorial, significantly influences the chemical shifts and coupling constants of the ring protons, providing a window into the conformational preferences of the molecule.

For 3-[(Benzyloxy)methyl]piperidine, the conformational equilibrium is a key area of investigation. The bulky benzyloxymethyl group at the C3 position is expected to preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with the axial protons at C2 and C4. However, the exact conformational landscape can be influenced by factors such as the nature of any substituent on the piperidine nitrogen and the solvent used for the analysis.

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the intricate structural details of this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would be instrumental in tracing the connectivity of the protons within the piperidine ring and the benzyloxymethyl substituent. For instance, the signals of the benzylic protons would show a correlation to the protons of the adjacent methylene (B1212753) group, which in turn would couple to the C3 proton of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded carbon-proton pairs. This technique allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. The HSQC spectrum would clearly link the piperidine ring protons to their corresponding carbon atoms, as well as the protons of the benzyloxymethyl group to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the spatial proximity of protons, providing critical information about the stereochemistry and conformation of a molecule. For this compound, a NOESY experiment could confirm the preferred equatorial orientation of the benzyloxymethyl group by showing strong cross-peaks between the axial protons at C2 and C4 and the axial proton at C3. Conversely, the absence of such strong correlations would suggest a different conformational preference. The relative stereochemistry of substituents in more complex derivatives can also be established through the analysis of NOE interactions. nationalmaglab.org

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar structures.

Atom ¹H Chemical Shift (ppm, hypothetical) ¹³C Chemical Shift (ppm, hypothetical)
C22.90 (eq), 2.40 (ax)50.5
C31.8038.0
C41.70 (eq), 1.30 (ax)26.0
C51.65 (eq), 1.25 (ax)24.5
C62.85 (eq), 2.35 (ax)46.0
-CH₂-O-3.5074.0
-O-CH₂-Ph4.5073.0
Phenyl-C7.25-7.40127.5-138.0
NH1.50-

The conformational flexibility of the piperidine ring can be investigated using advanced NMR techniques that involve varying the solvent and temperature.

Temperature-Dependent Studies: Variable temperature (VT) NMR is a powerful tool for studying dynamic processes such as ring inversion. youtube.com At room temperature, the chair-to-chair interconversion of the piperidine ring is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. youtube.com By lowering the temperature, this inversion process can be slowed down, leading to the decoalescence of the averaged signals into separate signals for the axial and equatorial protons of each methylene group in the ring. The temperature at which coalescence occurs can be used to calculate the energy barrier for the ring flip, providing quantitative data on the conformational stability.

Mass Spectrometry (MS) for Elucidating Reaction Pathways and Characterizing Novel Derivatives

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. It also plays a crucial role in monitoring the progress of chemical reactions and in the structural elucidation of newly synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). unisi.itgoogle.com This precision allows for the unambiguous determination of the elemental formula of a compound, which is invaluable in synthetic research for confirming the identity of a target molecule and for distinguishing it from other potential products with the same nominal mass. For instance, in a synthesis targeting a derivative of this compound, HRMS would be used to confirm that the final product has the expected elemental composition, thereby validating the success of the reaction.

Technique Information Obtained Application in Research
HRMS (e.g., ESI-TOF) Precise molecular weight and elemental formula.Confirmation of product identity in synthesis; differentiation between isobaric compounds.
LC-MS Separation and mass detection of components in a mixture.Monitoring reaction progress; identifying intermediates and byproducts.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgchemrxiv.org The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or to deduce the structure of unknown derivatives.

For this compound, which contains a basic nitrogen atom, electrospray ionization (ESI) in positive ion mode would readily produce the protonated molecule [M+H]⁺. In an MS/MS experiment, this precursor ion would undergo collision-induced dissociation (CID) to generate a series of fragment ions. chemrxiv.org Common fragmentation pathways for N-benzylpiperidine derivatives include:

Loss of the benzyl (B1604629) group: Cleavage of the C-N bond can lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common and stable fragment.

Cleavage of the benzyloxymethyl side chain: Fragmentation can occur at various points along the side chain, for example, leading to the loss of a benzyloxy radical or a benzyloxymethyl radical.

Ring opening of the piperidine moiety: The piperidine ring itself can undergo fragmentation, leading to a series of smaller ions that are characteristic of the piperidine core.

By analyzing the masses of the product ions, the connectivity of the molecule can be pieced together, providing strong evidence for the proposed structure. This is particularly useful for distinguishing between isomers, where the fragmentation patterns may differ significantly.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. nih.gov For chiral derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide definitive proof of the relative and absolute configuration of all stereocenters.

The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's conformation in the solid state. rsc.org This information is invaluable for:

Confirming Stereochemistry: In cases where a synthesis produces a single enantiomer or diastereomer, X-ray crystallography can definitively establish its stereochemical identity. nih.gov

Validating Conformational Analysis: The solid-state conformation can be compared with the solution-state conformation determined by NMR, providing a more complete understanding of the molecule's structural properties.

Understanding Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other in the solid state through forces such as hydrogen bonding, van der Waals interactions, and π-stacking.

While obtaining suitable crystals can be a challenge, the detailed structural information provided by X-ray crystallography is unparalleled and serves as the ultimate proof of structure for novel derivatives of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these spectra would be dominated by features arising from the piperidine ring, the benzyl group, and the ether linkage. While a dedicated experimental spectrum for this specific compound is not widely published, a detailed analysis can be predicted based on studies of structurally related molecules, such as 2- and 3-methylpiperidine (B147322) and various benzyl derivatives. nih.govtheaic.org

Piperidine Ring Vibrations: The piperidine ring, a saturated heterocycle, exhibits a complex series of vibrational modes. The N-H stretching vibration of the secondary amine is a key diagnostic feature, typically appearing as a medium-intensity band in the 3300-3500 cm⁻¹ region in the IR spectrum. The C-H stretching vibrations of the methylene groups in the ring are expected in the 2800-3000 cm⁻¹ range. nih.gov Furthermore, the C-N stretching vibrations and various ring deformation modes would appear in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the piperidine scaffold. nih.gov

Benzyl Group Vibrations: The benzyl moiety introduces several characteristic vibrational bands. The aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹. theaic.org The C=C stretching vibrations of the benzene (B151609) ring typically give rise to a group of bands in the 1450-1600 cm⁻¹ region. theaic.org The presence of a monosubstituted benzene ring can be confirmed by strong out-of-plane (OOP) C-H bending bands in the 690-770 cm⁻¹ range.

Ether Linkage Vibrations: The C-O-C stretching vibration of the benzyl ether linkage is a crucial identifier. This typically manifests as a strong band in the IR spectrum, generally in the 1070-1150 cm⁻¹ region, due to the asymmetric stretching mode.

A theoretical assignment of the principal vibrational modes for this compound, based on data from analogous compounds, is presented in Table 1.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Primary Spectroscopic Technique
N-H Stretch Piperidine Amine 3300-3500 IR
Aromatic C-H Stretch Benzyl Group 3000-3100 IR, Raman
Aliphatic C-H Stretch Piperidine and Methylene Bridge 2800-3000 IR, Raman
C=C Stretch Benzyl Group (Aromatic Ring) 1450-1600 IR, Raman
C-O-C Asymmetric Stretch Benzyl Ether 1070-1150 IR

This table is a predictive summary based on characteristic group frequencies and data from structurally similar compounds.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Conformational Studies

Given that this compound possesses a chiral center at the 3-position of the piperidine ring, chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for its stereochemical characterization. libretexts.org These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. photophysics.com

Enantiomeric Excess Determination: High-Performance Liquid Chromatography coupled with a Circular Dichroism detector (HPLC-CD) is a powerful method for determining the enantiomeric purity of chiral compounds. nih.gov By separating the enantiomers on a chiral stationary phase, the CD detector can quantify the amount of each enantiomer present in a mixture, thus allowing for the precise determination of the enantiomeric excess (ee). This is crucial in research and development where the biological or chemical activity may be specific to one enantiomer.

Conformational Studies and Absolute Configuration: The benzene ring in the benzyloxy group acts as a chromophore. The spatial relationship between this chromophore and the chiral center influences the CD spectrum, particularly the electronic transitions of the benzene ring in the UV region (around 240-270 nm). acs.org The "Benzene Chirality Rule" can be applied to correlate the sign of the Cotton effect in the CD spectrum to the absolute configuration (R or S) of the chiral center. nih.gov This rule considers the conformational preferences of the molecule and the spatial arrangement of the substituents around the benzene ring.

Table 2: Representative Chiroptical Data for a Chiral Compound like this compound

Technique Parameter Measured Typical Application Information Gained
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light (Δε) Determination of absolute configuration; Conformational analysis Sign of Cotton effect related to stereochemistry; Information on secondary structure and folding
Optical Rotatory Dispersion (ORD) Variation of specific rotation with wavelength ([α]) Confirmation of absolute configuration; Study of conformational changes Shape and sign of Cotton effect curve; Identification of chromophores near chiral centers

This table provides a general overview of the application of chiroptical techniques to a chiral molecule such as this compound.

Computational Chemistry and Modeling Studies of 3 Benzyloxy Methyl Piperidine and Its Derivatives

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, including Density Functional Theory (DFT) and ab initio calculations, are crucial for predicting the reactivity and stability of 3-[(benzyloxy)methyl]piperidine and its derivatives.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of chemical reactions involving piperidine (B6355638) derivatives. For instance, DFT calculations have been employed to elucidate the reaction mechanism and regioselectivity of the nih.govconicet.gov.ar-anionic rearrangement of 2-benzyloxypyridine derivatives. researchgate.net These studies indicate that the rearrangement proceeds through an oxirane-like transition state. researchgate.net The calculations also revealed that electron-donating groups on the benzene (B151609) ring decrease the activation energy of the rearrangement, correlating with increased reaction yields, while electron-withdrawing groups have the opposite effect. researchgate.net

In the context of cycloaddition reactions, DFT has been used to study the mechanism and selectivities of reactions between 3-(benzylideneamino)oxindole and trans-β-nitrostyrene. researchgate.net Such studies help in understanding the factors controlling the stereoselectivity of the products. researchgate.net Furthermore, mechanistic DFT studies on the 1,3-dipolar cycloadditions of azides with guanidine (B92328) have been performed to understand the formation of different regioisomeric tetrazoles and other products. mdpi.com These computational studies provide valuable insights into the reaction energy profiles, indicating which products are kinetically favored and which are more stable thermodynamically. mdpi.com

Table 1: Application of DFT in Studying Reaction Mechanisms of Related Scaffolds

Reaction Type Key Findings from DFT Studies Reference
nih.govconicet.gov.ar-Anionic Rearrangement of 2-BenzyloxypyridinesProceeds via an oxirane-like transition state; substituent electronic effects modulate activation energy. researchgate.net
[3+2] CycloadditionElucidates the origin of regio- and stereoselectivity. researchgate.net
1,3-Dipolar Cycloaddition of AzidesDetermines kinetically and thermodynamically favored products by mapping reaction energy profiles. mdpi.com

This table is generated based on findings from related heterocyclic systems, illustrating the potential of DFT studies for this compound derivatives.

Ab initio calculations, which are based on first principles without empirical parameters, are instrumental in determining the conformational energy landscapes and the relative stabilities of stereoisomers. For substituted piperidines, these calculations can predict the preferred conformations, which is crucial for understanding their biological activity. nih.gov Studies on related systems, such as C3H7X (where X = F, Cl, Br), have shown that methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and B3LYP can accurately reproduce experimental stabilization energies of structural isomers and the relative stabilities of conformers. nih.gov

Conformational analysis of piperidine analogs of GBR 12909, a dopamine (B1211576) reuptake inhibitor, has been carried out using ab initio methods to understand the effects of different force fields and solvents on the conformer populations. nih.gov These calculations, often performed at levels like HF/6-31G(d) and B3LYP/6-31G(d), help to refine the understanding of internal rotations and energy minima, which are critical for accurate 3D-QSAR modeling. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods are highly accurate, they are computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient alternative for studying the conformational landscape and intermolecular interactions of large systems, including this compound derivatives in a solvated environment.

Molecular mechanics calculates the steric energy of a molecule based on a classical mechanical model of atoms and bonds. biomachina.org This allows for the rapid exploration of different conformations. MD simulations, on the other hand, provide a time-dependent view of molecular motion by solving Newton's equations of motion for the atoms in the system. biomachina.orgtanaffosjournal.ir This allows for the study of dynamic processes such as conformational changes and ligand binding. tanaffosjournal.irnih.gov

For example, MD simulations can be used to assess the stability of a protein-ligand complex obtained from docking studies. nih.gov The root-mean-square deviation (RMSD) of the protein backbone atoms over the simulation time provides an indication of the structural stability of the complex. mdpi.com Furthermore, MD simulations can reveal the flexibility of different regions of a protein and how this is affected by ligand binding. nih.gov

Molecular Modeling and Docking Studies of Derivatives with Biological Targets (Focus on Computational Methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to predict the binding mode and affinity of a ligand to a biological target, such as a protein receptor or an enzyme. researchgate.net

The process typically involves preparing the 3D structures of both the ligand and the receptor. The ligand's geometry is often optimized using a force field like OPLS-2005. researchgate.net The receptor is prepared by removing water molecules and adding hydrogen atoms. researchgate.net Docking is then performed using software like Glide, and the results are often scored to rank the different binding poses. researchgate.net

For derivatives of this compound, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of a target protein. researchgate.netphyschemres.org These studies have been successfully applied to various systems, including Pim1 kinase inhibitors and P2X7 receptor inhibitors. physchemres.orgnih.gov The insights gained from docking can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies Applied to Derivatives (Focus on Research Methodology)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to build mathematical models relating the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. conicet.gov.arresearchgate.net These models are powerful tools for predicting the activity of new, untested compounds, thus saving time and resources in the drug discovery process. conicet.gov.arresearchgate.net

The development of a QSAR/QSPR model involves several key steps:

Data Set Collection: A dataset of compounds with known activities or properties is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods are used to build a mathematical relationship between the descriptors and the activity/property. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. conicet.gov.armdpi.com

Model Validation: The predictive power of the model is assessed using techniques like cross-validation and by predicting the activity of an external test set of compounds. conicet.gov.ar

For derivatives of this compound, QSAR studies can help identify the key structural features that are important for a particular biological activity. For example, a 2D-QSAR study on 3,5-disubstituted indole (B1671886) derivatives as Pim1 kinase inhibitors showed a high predictive accuracy (R²test = 0.96) using partial least squares regression. physchemres.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), can provide a three-dimensional representation of the regions around the molecule where changes in steric and electrostatic fields will affect activity. conicet.gov.ar

Cheminformatics Approaches to Library Design Incorporating the Piperidine Scaffold

Cheminformatics combines computational methods with chemical information to aid in the drug discovery process. One of its key applications is in the design of chemical libraries for high-throughput screening. researchgate.netnih.gov For a privileged scaffold like piperidine, which is present in numerous approved drugs, cheminformatics can be used to design diverse and focused libraries of derivatives.

The design of a compound library often involves several considerations:

Diversity Analysis: Ensuring that the library covers a wide range of chemical space. This can be assessed using techniques like principal component analysis (PCA) based on molecular descriptors. researchgate.net

Scaffold Hopping: Identifying novel scaffolds with similar 3D arrangements of functional groups to a known active scaffold.

Filtering for Drug-Likeness: Applying filters, such as Lipinski's rule of five, to select for compounds with favorable physicochemical properties for oral bioavailability. researchgate.net

Target-Focused Libraries: Designing libraries specifically aimed at a particular biological target or family of targets.

Flexible scaffold-based cheminformatics approaches have been developed for the rational design of polypharmacological drugs, which can be particularly useful for complex disorders. nih.govresearchgate.net These methods involve fitting a flexible scaffold to different receptors in various binding poses. nih.gov By incorporating the this compound scaffold into such library design strategies, it is possible to systematically explore its potential for developing novel therapeutics.

Future Research Directions and Outlook for 3 Benzyloxy Methyl Piperidine

The piperidine (B6355638) ring is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals. The compound 3-[(Benzyloxy)methyl]piperidine, with its specific substitution pattern, represents a valuable scaffold for further chemical exploration. Future research is poised to leverage cutting-edge methodologies to unlock the full potential of this and related structures. The following sections outline key areas of prospective research, focusing on the development of synthetic technologies, the expansion of structure-activity relationship studies, and the integration of computational and high-throughput techniques.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.